molecular formula C12H6Br2S B1312096 4,6-Dibromodibenzo[b,d]thiophene CAS No. 669773-34-6

4,6-Dibromodibenzo[b,d]thiophene

Cat. No.: B1312096
CAS No.: 669773-34-6
M. Wt: 342.05 g/mol
InChI Key: ULGFJZPCGNTWFK-UHFFFAOYSA-N
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Description

4,6-Dibromodibenzo[b,d]thiophene is an organosulfur compound with the molecular formula C12H6Br2S. It is a derivative of dibenzothiophene, where two bromine atoms are substituted at the 4 and 6 positions of the dibenzothiophene ring. This compound is known for its applications in organic synthesis and as a building block for various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dibromodibenzo[b,d]thiophene can be synthesized through the bromination of dibenzothiophene. The process involves the dilithiation of dibenzothiophene, followed by quenching with chlorotrimethylsilane and chlorotrimethylstannane to give 4,6-bis(trimethylsilyl)dibenzothiophene and 4,6-bis(trimethylstannyl)dibenzothiophene, respectively. Treatment of 4,6-bis(trimethylsilyl)dibenzothiophene with bromine produces 4,6-dibromodibenzothiophene .

Industrial Production Methods

The industrial production of 4,6-dibromodibenzothiophene typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in the presence of a solvent, such as dichloromethane, and a brominating agent, such as bromine or N-bromosuccinimide (NBS). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromodibenzo[b,d]thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The sulfur atom in the dibenzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atoms can be reduced to form dibenzothiophene

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted dibenzothiophenes.

    Oxidation Reactions: Products include dibenzothiophene sulfoxides and sulfones.

    Reduction Reactions: Products include dibenzothiophene

Scientific Research Applications

4,6-Dibromodibenzo[b,d]thiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-dibromodibenzothiophene involves its ability to undergo various chemical transformations due to the presence of bromine atoms and the sulfur atom in the dibenzothiophene ring. The bromine atoms can participate in substitution reactions, while the sulfur atom can undergo oxidation or reduction. These transformations enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromodibenzo[b,d]thiophene is unique due to the presence of bromine atoms at the 4 and 6 positions, which makes it more reactive in substitution reactions compared to its non-brominated or differently substituted counterparts. This reactivity allows for the synthesis of a wide range of derivatives and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4,6-dibromodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2S/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGFJZPCGNTWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC3=C2C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412943
Record name 4,6-dibromodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669773-34-6
Record name 4,6-dibromodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4,6-Dibromodibenzothiophene in the synthesis of platinum(II) complexes?

A1: 4,6-Dibromodibenzothiophene (DBT-Br2) serves as a crucial precursor in the synthesis of binuclear platinum(II) complexes. The research demonstrates its reactivity with [Pt(PEt3)4], leading to a unique double oxidative addition and the formation of trans,trans-[(μ-DBT-1κC4:2κC6){PtBr(PEt3)2}2]. This highlights the potential of DBT-Br2 in constructing organometallic complexes with specific structural features. []

Q2: How was 4,6-Dibromodibenzothiophene synthesized in the study?

A2: The researchers developed an improved method for synthesizing 4,6-Dibromodibenzothiophene. While the paper doesn't provide a detailed protocol for this specific derivative, it mentions that the disubstituted dibenzothiophene compounds were prepared through dilithiation of dibenzothiophene followed by reactions with halogenating agents. []

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